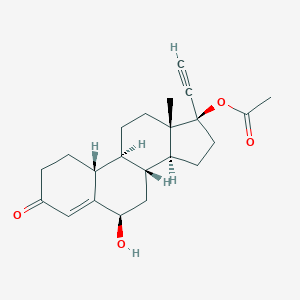

6|α-Hidroxi Noretisterona Acetato

Descripción general

Descripción

6 is a synthetic derivative of norethindrone, a progestin hormone. This compound is known for its applications in various fields, including medicine and scientific research. It is characterized by its unique chemical structure, which includes a hydroxyl group at the 6th position and an acetate ester at the 17th position.

Aplicaciones Científicas De Investigación

6 has a wide range of applications in scientific research. In chemistry, it is used as a reference material for studying steroidal compounds . In biology and medicine, it is utilized in the development of contraceptives and hormone replacement therapies . The compound’s unique structure makes it valuable for studying the effects of progestins on various biological pathways .

Mecanismo De Acción

Target of Action

6|A-Hydroxy Norethindrone Acetate, also known as 6ss-Hydroxynorethindrone acetate, is a progestin medication . Its primary target is the progesterone receptor , the biological target of progestogens . This receptor plays a crucial role in the regulation of the menstrual cycle, pregnancy, and embryogenesis .

Mode of Action

The compound interacts with its target, the progesterone receptor, by acting as an agonist . It induces secretory changes in an estrogen-primed endometrium . On a weight basis, it is twice as potent as norethindrone .

Biochemical Pathways

The compound affects various biochemical pathways. It suppresses ovulation, thickens cervical mucus (which inhibits sperm penetration), alters follicle-stimulating hormone (FSH) and luteinizing hormone (LH) concentrations, slows the movement of the ovum through the fallopian tubes, and alters the endometrium .

Pharmacokinetics

Norethindrone acetate is rapidly absorbed, with maximum plasma concentration generally occurring at about 2 hours post-dose . It undergoes hepatic reduction and conjugation . In addition to forming glucuronide and sulfide conjugates, norethindrone is also metabolized to ethinyl estradiol . The plasma clearance value for norethindrone is approximately 0.4 L/hr/kg . Norethindrone is excreted in both urine and feces, primarily as metabolites .

Result of Action

The molecular and cellular effects of the compound’s action include secretory changes in an estrogen-primed endometrium . Progestogens, such as NETA in the doses used for abnormal uterine bleeding, amenorrhea, and endometriosis, lead to atrophy of the endometrial tissue . They may also suppress new growth and implantation . Pain associated with endometriosis is decreased .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6 typically involves multiple steps starting from 19-nor-4-androstenedione. The process includes protection, ethynylation, hydrolysis, and esterification . The reaction conditions are carefully controlled to ensure high yield and purity. For instance, the esterification step involves the use of dichloroethane, 4-dimethylaminopyridine, pyridine, and acetyl chloride at low temperatures .

Industrial Production Methods: Industrial production of 6 follows similar synthetic routes but is optimized for large-scale manufacturing. The process is designed to minimize impurities and maximize yield, making it suitable for pharmaceutical applications .

Análisis De Reacciones Químicas

Types of Reactions: 6 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and specific solvents .

Major Products Formed: The major products formed from these reactions depend on the type of reaction. For example, oxidation can lead to the formation of ketones, while reduction can produce alcohols. Substitution reactions can introduce different functional groups into the molecule .

Comparación Con Compuestos Similares

Similar Compounds: Similar compounds include norethindrone, norethindrone acetate, and other synthetic progestins like levonorgestrel and medroxyprogesterone acetate .

Uniqueness: What sets 6 apart is its hydroxyl group at the 6th position, which can influence its biological activity and pharmacokinetics. This structural difference can result in unique interactions with biological targets, making it a valuable compound for specific therapeutic applications .

Propiedades

IUPAC Name |

[(6R,8R,9S,10R,13S,14S,17R)-17-ethynyl-6-hydroxy-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O4/c1-4-22(26-13(2)23)10-8-19-17-12-20(25)18-11-14(24)5-6-15(18)16(17)7-9-21(19,22)3/h1,11,15-17,19-20,25H,5-10,12H2,2-3H3/t15-,16-,17-,19+,20-,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVEXGWVOAPQSMX-VIHHZYQKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1(CCC2C1(CCC3C2CC(C4=CC(=O)CCC34)O)C)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H](C4=CC(=O)CC[C@H]34)O)C)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50462114 | |

| Record name | 6|A-Hydroxy Norethindrone Acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50462114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6856-27-5 | |

| Record name | 6|A-Hydroxy Norethindrone Acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50462114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6856-27-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.